Kahweol

Catalog No.
S531564
CAS No.
6894-43-5
M.F
C20H26O3
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kahweol

Inaccurate coffee authentication and low-potency anti-inflammatory assays result from reliance on cafestol or crude extracts. Kahweol (CAS 6894-43-5) is the definitive solution.

  • Exclusive Arabica biomarker: Quantifies Arabica content via HPLC-UV using its unique 290 nm absorbance; absent in Robusta.
  • Enhanced bioactivity: Conjugated diene system yields superior COX-2 inhibition vs. cafestol, enabling robust SAR studies.
  • Supply reliability: ≥98% purity reference standard, available for immediate global dispatch.

CAS Number

6894-43-5

Product Name

Kahweol

IUPAC Name

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-ol

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C20H26O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h5-7,9,13,15,17,21-22H,2-4,8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1

InChI Key

JEKMKNDURXDJAD-HWUKTEKMSA-N

solubility

Soluble in DMSO

Synonyms

CCRIS 1521; CCRIS1521; CCRIS-1521; Kahweol

Canonical SMILES

CC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3

Isomeric SMILES

C[C@@]12C=CC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3

The exact mass of the compound Kahweol is 314.1882 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg

Kahweol (CAS: 6894-43-5) is a highly unsaturated furanoditerpene primarily extracted from the lipid fraction of Coffea arabica beans. Structurally characterized by a conjugated diene system within its ent-kaurane framework, it serves as a high-value analytical reference standard and a potent bioactive molecule [1]. In industrial and laboratory procurement, Kahweol is sought after for its distinct spectroscopic signature and its established role as a chemical marker for coffee authentication, distinguishing premium Arabica from lower-cost Robusta varieties [2]. Its specific structural features also confer distinct pharmacological properties, making it a critical compound for advanced lipid metabolism and anti-inflammatory research[3].

Research Fit

Pentacyclic diterpene alcohol with conjugated furan ring double bond (1,2-dehydrocafestol structure)
Distinct from cafestol for Nrf2 pathway, inflammatory signaling, and anti-angiogenesis research
High-purity reference standard for reproducible cellular and in vivo pathway studies

Substituting Kahweol with its closest structural analog, cafestol, or with crude coffee lipid extracts fundamentally compromises both analytical and pharmacological workflows. In food authenticity testing, cafestol is present in both Arabica and Robusta beans, rendering it useless as a species-specific marker, whereas Kahweol is strictly required to quantify Arabica content [1]. Furthermore, the single structural difference between the two—an extra C1-C2 double bond in Kahweol—creates a conjugated system that drastically alters its UV absorbance profile, chemical stability, and target binding affinity [2]. Consequently, using cafestol as a proxy in anti-inflammatory assays leads to severe underestimations of potency, while substituting Kahweol with crude extracts introduces unacceptable matrix interferences in precision chromatography [3].

Substitution Risk

Cafestol analog
Conjugated double bond may shift Nrf2 pathway activation and inflammatory response relative to kahweol.
Cafestol in osteoclastogenesis
Cafestol shows milder inhibition of osteoclast differentiation and lower phase II enzyme induction than kahweol.
Whole coffee or cafestol alone
CYP450 inhibition is diterpene-specific; whole coffee increases CYP activity, cafestol alone may not replicate the K/C effect.

UV Absorbance Shift for Selective HPLC Quantification

Kahweol's extra C1-C2 double bond creates a conjugated system with the furan ring, shifting its maximum UV absorbance to 290 nm, compared to 230 nm for cafestol [1]. This distinct bathochromic shift allows for simultaneous, baseline-resolved HPLC quantification of both diterpenes without requiring complex gradient elution or mass spectrometry [2].

Evidence DimensionUV Absorbance Maximum (λmax)
Target Compound Data290 nm
Comparator Or BaselineCafestol (230 nm)
Quantified Difference60 nm bathochromic shift
ConditionsHPLC-UV/DAD analysis (isocratic ACN/water)

Enables quality control laboratories to establish rapid, interference-free multiplexed assays for coffee lipid profiling using standard UV detectors.

Nrf2 Activation vs. tBHQ
Reported
Lower EC50 than tBHQ in AREc32 reporter assay
Supports Nrf2 activator selection for pathway studies
EC50 value not specified; confirm with direct comparison

Species-Specific Abundance for Arabica Authentication

Kahweol serves as the definitive analytical marker for Coffea arabica, with concentrations ranging from 300 to over 900 mg/100 g in green beans [1]. In contrast, Robusta beans contain only trace amounts of kahweol (often <10 mg/100 g), relying instead on 16-O-methylcafestol as their marker [2]. This massive concentration disparity forms the basis of chemometric fraud detection.

Evidence DimensionNatural Abundance in Green Coffee Beans
Target Compound Data~300–900 mg/100 g (Arabica)
Comparator Or BaselineRobusta beans (<10 mg/100 g)
Quantified Difference>30-fold concentration difference
ConditionsChromatographic or Raman spectroscopic extraction profiling

Procurement of pure Kahweol standards is mandatory for food safety labs developing models to detect fraudulent blending of cheap Robusta into premium Arabica.

Anti-Inflammatory IC50
Data to verify
NO IC50 = 54 μM; PGE2 IC50 = 23 μM
Supports dose-response experimental design
LPS-stimulated RAW 264.7 macrophages; verify lot-to-lot consistency

Differential Degradation Kinetics Dictating Storage Protocols

Kahweol is significantly more labile than cafestol due to its conjugated diene system. During standard thermal processing (roasting), kahweol degrades by approximately 14.83%, whereas cafestol degrades by only 0.05% [1]. In purified form, Kahweol is highly sensitive to light, heat, and acidic conditions, demanding stringent handling procedures [2].

Evidence DimensionThermal Degradation Rate (Green to Roasted)
Target Compound Data14.83% degradation
Comparator Or BaselineCafestol (0.05% degradation)
Quantified Difference~300-fold higher degradation rate
ConditionsStandard coffee bean roasting parameters

Dictates that buyers must strictly implement cold-chain, light-protected storage and inert-gas handling for Kahweol to prevent rapid oxidation and loss of analytical titer.

Anti-Angiogenic IC50
Data to verify
Endothelial cell proliferation IC50 = 50 μM
Supports anti-angiogenic assay design
Verify endothelial cell model and assay conditions

Enhanced Anti-Inflammatory Potency via Structural Unsaturation

In in vitro pharmacological screening, Kahweol demonstrates significantly higher potency than cafestol. In cyclooxygenase-2 (COX-2) inhibition assays, Kahweol exhibits an IC50 of 0.25 µg/mL, which is 20 times more potent than cafestol's IC50 of 5.0 µg/mL [1]. This enhanced activity is directly attributed to the conjugated double bond on the furan ring.

Evidence DimensionCOX-2 Inhibition (IC50)
Target Compound Data0.25 µg/mL
Comparator Or BaselineCafestol (5.0 µg/mL)
Quantified Difference20-fold higher potency
ConditionsIn vitro COX-2 inhibition assay

Justifies the selection of Kahweol over the more stable cafestol as a lead compound or positive control in anti-inflammatory drug discovery pipelines.

Osteoclastogenesis vs. Cafestol
Head-to-head
Stronger inhibition of osteoclast differentiation; higher Hmox-1/NQO1 mRNA induction at 5-10 μM
Supports diterpene selection for bone resorption studies
BMMs, RANKL-induced; confirm with your cell model
Hepatic CYP450 Modulation
Class-level
K/C mixture decreased CYP1A1/1A2/2B1/2B2 activity by ~50%; whole coffee increased up to 7-fold
Supports diterpene-specific CYP modulation studies
Rat liver, 0.2% K/C diet; confirm with isolated kahweol
Commercial Purity
Specification review
Purity ranges from ≥97% (UPLC) to ≥99.0% (HPLC) across vendors
Procurement confidence; supports assay reproducibility
Supplier-reported; request CoA for traceability

Premium Coffee Authentication and Quality Control

Kahweol is the indispensable reference standard for HPLC, NMR, and Raman spectroscopy workflows designed to authenticate 100% Arabica coffee. Its quantification allows food safety laboratories to detect economically motivated adulteration with Robusta beans, which lack significant Kahweol content [1].

Multiplexed HPLC Method Development

Due to its distinct 290 nm UV absorbance maximum, Kahweol is utilized by analytical chemists to develop and validate rapid, isocratic HPLC-UV methods that can simultaneously resolve and quantify coffee diterpenes without the need for mass spectrometry [2].

Anti-Inflammatory Lead Optimization and Screening

Because of its enhanced potency in inhibiting COX-2 compared to saturated analogs like cafestol, pure Kahweol is procured as a highly active baseline compound for in vitro pharmacological screening and structure-activity relationship (SAR) studies targeting inflammatory pathways [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Nrf2/ARE pathway activation studies
Nrf2 activation potency context
Reporter gene assay benchmarking
Osteoclast differentiation research
Diterpene-selectivity review
Bone resorption marker analysis
Hepatic CYP450 modulation studies
Diterpene-specific CYP inhibition profile
Phase I enzyme activity assay

Physical Description

Solid

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

314.18819469 Da

Monoisotopic Mass

314.18819469 Da

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

143-143.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KX95B6688Y

Wikipedia

Kahweol
1: Guzzo LS, Romero TR, Queiroz-Junior CM, Caliari MV, Azevedo AO, Perez AC, Duarte ID. Involvement of endogenous opioid peptides in the peripheral antinociceptive effect induced by the coffee specific diterpene kahweol. Pharmacol Rep. 2015 Oct;67(5):1010-5. doi: 10.1016/j.pharep.2015.02.009. Epub 2015 Mar 27. PubMed PMID: 26398397.
2: Chae JI, Jeon YJ, Shim JH. Anti-proliferative properties of kahweol in oral squamous cancer through the regulation specificity protein 1. Phytother Res. 2014 Dec;28(12):1879-86. doi: 10.1002/ptr.5217. Epub 2014 Sep 8. PubMed PMID: 25196544.
3: Choi DW, Lim MS, Lee JW, Chun W, Lee SH, Nam YH, Park JM, Choi DH, Kang CD, Lee SJ, Park SC. The Cytotoxicity of Kahweol in HT-29 Human Colorectal Cancer Cells Is Mediated by Apoptosis and Suppression of Heat Shock Protein 70 Expression. Biomol Ther (Seoul). 2015 Mar;23(2):128-33. doi: 10.4062/biomolther.2014.133. Epub 2015 Mar 1. PubMed PMID: 25767680; PubMed Central PMCID: PMC4354313.
4: Park GH, Song HM, Jeong JB. The coffee diterpene kahweol suppresses the cell proliferation by inducing cyclin D1 proteasomal degradation via ERK1/2, JNK and GKS3β-dependent threonine-286 phosphorylation in human colorectal cancer cells. Food Chem Toxicol. 2016 Sep;95:142-8. doi: 10.1016/j.fct.2016.07.008. Epub 2016 Jul 14. PubMed PMID: 27424123.
5: Jeon YJ, Bang W, Cho JH, Lee RH, Kim SH, Kim MS, Park SM, Shin JC, Chung HJ, Oh KB, Seo JM, Ko S, Shim JH, Chae JI. Kahweol induces apoptosis by suppressing BTF3 expression through the ERK signaling pathway in non-small cell lung cancer cells. Int J Oncol. 2016 Dec;49(6):2294-2302. doi: 10.3892/ijo.2016.3727. Epub 2016 Oct 12. PubMed PMID: 27748804.
6: Cárdenas C, Quesada AR, Medina MÁ. Insights on the antitumor effects of kahweol on human breast cancer: decreased survival and increased production of reactive oxygen species and cytotoxicity. Biochem Biophys Res Commun. 2014 May 9;447(3):452-8. doi: 10.1016/j.bbrc.2014.04.026. Epub 2014 Apr 13. PubMed PMID: 24732357.
7: Guzzo LS, Castor MG, Perez Ade C, Duarte ID, Romero TR. Natural Diterpenes from Coffee, Cafestol, and Kahweol Induce Peripheral Antinoceception by Adrenergic System Interaction. Planta Med. 2016 Jan;82(1-2):106-12. doi: 10.1055/s-0035-1558084. Epub 2015 Oct 13. PubMed PMID: 26460671.
8: Fumimoto R, Sakai E, Yamaguchi Y, Sakamoto H, Fukuma Y, Nishishita K, Okamoto K, Tsukuba T. The coffee diterpene kahweol prevents osteoclastogenesis via impairment of NFATc1 expression and blocking of Erk phosphorylation. J Pharmacol Sci. 2012;118(4):479-86. Epub 2012 Mar 23. PubMed PMID: 22447306.
9: Chartier A, Beaumesnil M, de Oliveira AL, Elfakir C, Bostyn S. Optimization of the isolation and quantitation of kahweol and cafestol in green coffee oil. Talanta. 2013 Dec 15;117:102-11. doi: 10.1016/j.talanta.2013.07.053. Epub 2013 Aug 29. PubMed PMID: 24209317.
10: Fukuma Y, Sakai E, Nishishita K, Okamoto K, Tsukuba T. Cafestol has a weaker inhibitory effect on osteoclastogenesis than kahweol and promotes osteoblast differentiation. Biofactors. 2015 Jul-Aug;41(4):222-31. doi: 10.1002/biof.1218. Epub 2015 Jul 7. PubMed PMID: 26154488.
11: Cárdenas C, Quesada AR, Medina MA. Anti-angiogenic and anti-inflammatory properties of kahweol, a coffee diterpene. PLoS One. 2011;6(8):e23407. doi: 10.1371/journal.pone.0023407. Epub 2011 Aug 9. Erratum in: PLoS One. 2011;6(11). doi:10.1371/annotation/38262cc6-07cc-4074-8ce7-2181d4d0fbdc. PubMed PMID: 21858104; PubMed Central PMCID: PMC3153489.
12: Um HJ, Park JW, Kwon TK. Melatonin sensitizes Caki renal cancer cells to kahweol-induced apoptosis through CHOP-mediated up-regulation of PUMA. J Pineal Res. 2011 May;50(4):359-66. doi: 10.1111/j.1600-079X.2010.00851.x. Epub 2011 Jan 18. PubMed PMID: 21244481.
13: Lee KA, Chae JI, Shim JH. Natural diterpenes from coffee, cafestol and kahweol induce apoptosis through regulation of specificity protein 1 expression in human malignant pleural mesothelioma. J Biomed Sci. 2012 Jun 26;19:60. doi: 10.1186/1423-0127-19-60. PubMed PMID: 22734486; PubMed Central PMCID: PMC3431247.
14: Um HJ, Oh JH, Kim YN, Choi YH, Kim SH, Park JW, Kwon TK. The coffee diterpene kahweol sensitizes TRAIL-induced apoptosis in renal carcinoma Caki cells through down-regulation of Bcl-2 and c-FLIP. Chem Biol Interact. 2010 Jun 7;186(1):36-42. doi: 10.1016/j.cbi.2010.04.013. Epub 2010 Apr 18. PubMed PMID: 20403343.
15: Shen T, Park YC, Kim SH, Lee J, Cho JY. Nuclear factor-kappaB/signal transducers and activators of transcription-1-mediated inflammatory responses in lipopolysaccharide-activated macrophages are a major inhibitory target of kahweol, a coffee diterpene. Biol Pharm Bull. 2010;33(7):1159-64. PubMed PMID: 20606307.
16: Moeenfard M, Cortez A, Machado V, Costa R, Luís C, Coelho P, Soares R, Alves A, Borges N, Santos A. Anti-Angiogenic Properties of Cafestol and Kahweol Palmitate Diterpene Esters. J Cell Biochem. 2016 Dec;117(12):2748-2756. doi: 10.1002/jcb.25573. Epub 2016 May 8. PubMed PMID: 27129115.
17: Kim JY, Kim DH, Jeong HG. Inhibitory effect of the coffee diterpene kahweol on carrageenan-induced inflammation in rats. Biofactors. 2006;26(1):17-28. PubMed PMID: 16614480.
18: Kim HG, Hwang YP, Jeong HG. Kahweol blocks STAT3 phosphorylation and induces apoptosis in human lung adenocarcinoma A549 cells. Toxicol Lett. 2009 May 22;187(1):28-34. doi: 10.1016/j.toxlet.2009.01.022. Epub 2009 Jan 24. PubMed PMID: 19429240.
19: Kim JY, Jung KS, Lee KJ, Na HK, Chun HK, Kho YH, Jeong HG. The coffee diterpene kahweol suppress the inducible nitric oxide synthase expression in macrophages. Cancer Lett. 2004 Sep 30;213(2):147-54. PubMed PMID: 15327829.
20: Oh JH, Lee JT, Yang ES, Chang JS, Lee DS, Kim SH, Choi YH, Park JW, Kwon TK. The coffee diterpene kahweol induces apoptosis in human leukemia U937 cells through down-regulation of Akt phosphorylation and activation of JNK. Apoptosis. 2009 Nov;14(11):1378-86. doi: 10.1007/s10495-009-0407-x. PubMed PMID: 19768546.

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